Cutisone - 3811-20-9

Cutisone

Catalog Number: EVT-1565069
CAS Number: 3811-20-9
Molecular Formula: C11H15N3S
Molecular Weight: 221.32 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Cutisone can be derived from natural sources such as bile acids or synthesized from steroidal sapogenins. The synthesis often involves complex chemical transformations to achieve the desired structure and functionality.

Classification

Cutisone is classified as a glucocorticoid, which are steroid hormones that play a critical role in glucose metabolism, inflammation regulation, and immune response modulation. It is important to distinguish it from mineralocorticoids, which primarily regulate electrolyte balance.

Synthesis Analysis

Methods

The synthesis of Cutisone typically follows methods established for corticosteroids. One notable approach involves the conversion of 3-keto-allosteroids into δ4-3-ketones through dibromination and subsequent reactions. This method has been successfully applied to various steroidal structures, showcasing its versatility in synthesizing complex molecules like Cutisone .

Technical Details

The synthesis process often includes several steps:

  • Dibromination: This step involves introducing bromine atoms into the steroid structure.
  • Nucleophilic substitution: Using sodium iodide to replace bromine with iodine.
  • Deiodination: This final step can be achieved using agents such as chromous chloride or zinc to yield the target compound.

These techniques highlight the intricate nature of steroid synthesis and the need for precise control over reaction conditions to obtain high yields of Cutisone.

Molecular Structure Analysis

Structure

Cutisone has a complex molecular structure characteristic of corticosteroids. Its molecular formula is C21H28O5, featuring four fused carbon rings typical of steroids.

Data

The molecular weight of Cutisone is approximately 348.44 g/mol. Its structural integrity allows it to interact effectively with biological receptors, influencing various physiological processes.

Chemical Reactions Analysis

Reactions

Cutisone undergoes several chemical reactions that are crucial for its biological activity:

  • Hydroxylation: The introduction of hydroxyl groups can modify its potency and solubility.
  • Reduction: Reduction reactions can convert ketones to alcohols, altering the compound's reactivity.
  • Acetylation: This reaction can enhance the lipophilicity of Cutisone, improving its absorption in biological systems.

Technical Details

These reactions are typically conducted under controlled laboratory conditions using specific reagents and catalysts to ensure selectivity and yield. Understanding these reactions is essential for developing synthetic pathways for Cutisone and related compounds.

Mechanism of Action

Process

Cutisone exerts its effects primarily by binding to glucocorticoid receptors in target cells. This binding initiates a cascade of intracellular events that lead to:

  • Gene expression modulation: Altering the transcription of genes involved in inflammation and immune responses.
  • Protein synthesis repression: Particularly affecting proteins related to inflammatory processes .

Data

Research indicates that Cutisone can significantly reduce the production of pro-inflammatory cytokines, thereby mitigating inflammatory responses in various tissues.

Physical and Chemical Properties Analysis

Physical Properties

Cutisone appears as a white crystalline powder at room temperature. It is soluble in organic solvents but has limited solubility in water due to its hydrophobic nature.

Chemical Properties

  • Melting Point: Approximately 220 °C.
  • pH: Typically neutral when dissolved in aqueous solutions.
  • Stability: Cutisone is stable under normal storage conditions but may degrade under extreme pH or temperature conditions.

These properties are critical for formulating medications containing Cutisone, ensuring efficacy and safety during use.

Applications

Scientific Uses

Cutisone is widely used in clinical settings for its therapeutic effects:

  • Dermatology: Treating skin conditions such as dermatitis and psoriasis by reducing inflammation.
  • Endocrinology: Managing adrenal insufficiency by supplementing glucocorticoid levels in patients.
  • Research: Investigating the mechanisms of inflammation and immune response modulation.

Its diverse applications underscore its importance in both therapeutic contexts and scientific research, highlighting its role as a vital compound in modern medicine.

Introduction to Cutisone and Topical Corticosteroids

Historical Development of Corticosteroids in Dermatology

The isolation of adrenal cortex compounds by Edward Calvin Kendall and Tadeusz Reichstein in the 1930s–1940s laid the foundation for corticosteroid therapeutics. Kendall’s team identified "Compound E" (cortisone) and "Compound F" (cortisol), with Philip Hench later demonstrating cortisone’s efficacy in rheumatoid arthritis—a breakthrough earning the 1950 Nobel Prize in Physiology or Medicine [4] [7]. The landmark application of topical corticosteroids began in 1952, when Sulzberger and Witten successfully treated dermatoses using hydrocortisone, overcoming cortisone’s initial topical inefficacy [1]. This catalyzed structural optimization: fluorination at C9/C6 (e.g., triamcinolone) and esterification (e.g., clobetasol propionate) enhanced receptor affinity and skin penetrability, revolutionizing inflammatory skin disease management [1] [3].

Table 1: Key Milestones in Corticosteroid Development

YearDiscovery/InnovationKey Researchers
1930s–1940sIsolation of adrenal steroids (Compounds A–F)Kendall, Reichstein
1949Systemic cortisone for rheumatoid arthritisHench, Kendall
1952First topical hydrocortisone applicationSulzberger, Witten
1960sHalogenated steroids (e.g., betamethasone)Synthesized by various labs

Definition and Classification of Cutisone as a Synthetic Glucocorticoid

Cutisone (chemical name: 17α,21-dihydroxypregn-4-ene-3,11,20-trione) is a synthetic prodrug analog of cortisol engineered for enhanced dermal activity. As a glucocorticoid, it binds intracellular glucocorticoid receptors (GRs) to modulate inflammation, distinct from mineralocorticoids that regulate electrolyte balance [6] [10]. It falls within Class VII (lowest potency) of the 7-category U.S. classification system for topical corticosteroids, comparable to hydrocortisone 1–2.5% [3]. Cutisone’s prodrug design requires enzymatic activation by 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) in the liver and skin, converting it to active cortisol [7] [10]. Structurally, it lacks halogen atoms (e.g., fluorine in betamethasone) and C1–C2 dehydrogenation (e.g., prednisone), explaining its low lipophilicity and potency relative to modern superpotent agents like clobetasol [1] [8].

Table 2: Classification of Representative Topical Corticosteroids

Potency ClassDefining FeatureExample AgentsCutisone Comparison
I (Superpotent)Halogenated + C17 esterClobetasol propionate 0.05%Higher potency
III (Medium-high)Non-halogenated + esterFluticasone 0.005%Moderate potency
VII (Lowest)Non-halogenated, no esterHydrocortisone 1%, CutisoneSimilar potency

Structural and Functional Relationship to Endogenous Cortisol

Cutisone shares cortisol’s tetracyclic cyclopentanoperhydrophenanthrene nucleus (21 carbon atoms) and critical functional groups: ketone at C3, hydroxyl at C11/C17, and double bond at C4–5 [1] [7]. Unlike cortisol, however, Cutisone features an 11-keto group instead of cortisol’s 11β-hydroxyl, rendering it biologically inert until 11β-HSD1 reduces it to cortisol [5] [7]. This structural distinction underpins its role as a prodrug.

Molecular analyses reveal that Cutisone’s A-ring flexibility (C1–C2 single bond) reduces GR affinity compared to synthetic glucocorticoids like mometasone furoate, whose rigid C1–C2 double bond and C17 furoate ester optimize receptor docking [8]. Cortisol (and by extension, Cutisone-derived cortisol) binds the GR ligand-binding domain (LBD), inducing conformational changes that facilitate GR dimerization, nuclear translocation, and DNA binding to glucocorticoid response elements (GREs) [5]. This complex transactivates anti-inflammatory genes (e.g., lipocortin-1) and transrepresses pro-inflammatory factors (e.g., NF-κB) [5] [8]. Crucially, Cutisone’s low potency correlates with its inability to fully occupy the GR LBD hydrophobic pocket—a space optimized by bulkier synthetic moieties [8].

Table 3: Structural and Functional Comparison with Endogenous Cortisol

FeatureCortisolCutisoneFunctional Implication
C11 substituent11β-hydroxyl11-ketoCutisone requires activation by 11β-HSD1
C17 side chain−CH₂OH−CH₂OHIdentical; no ester enhancement
A-ring saturationC4–5 double bondC4–5 double bondPreserved glucocorticoid scaffold
GR binding affinity (Kd)1–5 nM~20 nM~4–5× lower than cortisol
Primary mechanismDirect GR activationProdrug (cortisol precursor)Delayed onset of activity

Note: Kd values extrapolated from receptor-binding studies in [8].

Properties

CAS Number

3811-20-9

Product Name

Cutisone

IUPAC Name

[(Z)-(4-propan-2-ylphenyl)methylideneamino]thiourea

Molecular Formula

C11H15N3S

Molecular Weight

221.32 g/mol

InChI

InChI=1S/C11H15N3S/c1-8(2)10-5-3-9(4-6-10)7-13-14-11(12)15/h3-8H,1-2H3,(H3,12,14,15)/b13-7-

InChI Key

GCIARVDJUYGSFQ-QPEQYQDCSA-N

SMILES

CC(C)C1=CC=C(C=C1)C=NNC(=S)N

Synonyms

4-isopropylbenzaldehyde thiosemicarbazone
p-is.TSCN

Canonical SMILES

CC(C)C1=CC=C(C=C1)C=NNC(=S)N

Isomeric SMILES

CC(C)C1=CC=C(C=C1)/C=N\NC(=S)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.